Product packaging for dTDP-4-dehydro-beta-L-rhamnose(Cat. No.:)

dTDP-4-dehydro-beta-L-rhamnose

Cat. No.: B1217929
M. Wt: 546.31 g/mol
InChI Key: PSXWNITXWWECNY-LPVGZGSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

dTDP-4-dehydro-beta-L-rhamnose, also known as dTDP-4-keto-L-rhamnose or dTDP-6-deoxy-L-lyxo-4-hexulose, is a crucial nucleotide-activated sugar intermediate in the biosynthetic pathway of deoxy-thymidine diphospho-L-rhamnose (dTDP-L-rhamnose) . This pathway is essential for the survival and virulence of numerous pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis , as it produces L-rhamnose, a fundamental 6-deoxyhexose building block for their cell walls . In the canonical four-step pathway, the compound is formed from dTDP-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) and is subsequently converted by dTDP-4-dehydrorhamnose reductase (RmlD) into the final product, dTDP-L-rhamnose . The enzymes involved in this pathway are highly conserved across microorganisms and are established targets for the development of novel antibiotics, as the pathway is absent in humans . Researchers utilize this compound to study bacterial glycosylation, enzyme mechanisms, and for the in vitro enzymatic synthesis of dTDP-L-rhamnose via one-pot multi-enzyme systems . The efficient synthesis of dTDP-L-rhamnose is of significant interest because it serves as the activated glycosyl donor for prokaryotic rhamnosyltransferases, which assemble rhamnose-containing polysaccharides and natural products with potential pharmaceutical applications, such as novel vaccines and anti-infective agents . FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O15P2 B1217929 dTDP-4-dehydro-beta-L-rhamnose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(2R,3R,4S,6S)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,12+,13+,15+/m0/s1

InChI Key

PSXWNITXWWECNY-LPVGZGSHSA-N

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Isomeric SMILES

C[C@H]1C(=O)[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Chemical Structure and Properties

The chemical identity of dTDP-4-dehydro-beta-L-rhamnose is defined by its unique structure, comprising a thymidine (B127349) diphosphate (B83284) (dTDP) moiety linked to a 4-dehydro-6-deoxy-beta-L-mannose sugar.

Property Value
Molecular Formula C16H24N2O15P2 kegg.jp
Exact Mass 546.0652 g/mol kegg.jp
SMILES Cc1cn([C@H]2CC@HC@@HO2)c(=O)[nH]c1=O basys2.camodelseed.org
InChI Key PSXWNITXWWECNY-LPVGZGSHSA-N basys2.ca
KEGG ID C00688 kegg.jp

This table summarizes key chemical properties of this compound.

Biosynthesis of Dtdp 4 Dehydro Beta L Rhamnose

The synthesis of dTDP-4-dehydro-beta-L-rhamnose is a multi-step enzymatic process that is part of the larger dTDP-L-rhamnose biosynthetic pathway. This pathway is highly conserved in many bacteria. frontiersin.org

The biosynthesis typically starts from glucose-1-phosphate and dTTP and involves the sequential action of four enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.org

Step 1: Formation of dTDP-D-glucose. The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose. frontiersin.org

Step 2: Dehydration. dTDP-D-glucose 4,6-dehydratase (RmlB) then converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. frontiersin.org

Step 3: Epimerization. The crucial step leading to our compound of interest is catalyzed by dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC). This enzyme acts on dTDP-4-dehydro-6-deoxy-alpha-D-glucose, catalyzing epimerization at both the C3' and C5' positions to yield this compound. uniprot.orggenome.jp

Role in Secondary Metabolite Biosynthesis

The dTDP-L-rhamnose derived from dTDP-4-dehydro-beta-L-rhamnose is a frequent component of various secondary metabolites, particularly in bacteria. These rhamnosylated compounds exhibit a wide range of biological activities. For instance, L-rhamnose is a key constituent of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria, such as Salmonella enterica. nih.gov The O-antigen is a major virulence factor, playing a role in protecting the bacteria from the host's immune system.

Furthermore, rhamnose is found in the structure of several antibiotics and other bioactive natural products. The sugar moiety often plays a critical role in the molecule's mechanism of action and its interaction with biological targets. The biosynthesis of these complex molecules relies on the availability of dTDP-L-rhamnose, highlighting the indirect but essential role of its precursor, this compound. acs.org

Enzymology

Initial Steps in dTDP-L-Rhamnose Biosynthesis

The journey to dTDP-L-rhamnose begins with the conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP). nih.gov This initial phase involves the sequential action of two enzymes, RmlA and RmlB, which set the stage for the formation of the crucial intermediate, dTDP-4-dehydro-6-deoxy-D-glucose. plos.org

Glucose-1-Phosphate Thymidylyltransferase (RmlA) Activity

The first committed step in the Rml pathway is catalyzed by Glucose-1-Phosphate Thymidylyltransferase, also known as RmlA. nih.govacs.org This enzyme facilitates the condensation of glucose-1-phosphate (G1P) and dTTP to produce dTDP-D-glucose and pyrophosphate. acs.orgresearchgate.net The reaction is essentially the transfer of a deoxy-thymidine monophosphate (dTMP) to G1P. nih.gov

RmlA functions as a homotetramer, with each monomer comprising three distinct subdomains. nih.govrcsb.org The enzyme's activity is subject to allosteric regulation by the final product of the pathway, dTDP-L-rhamnose, which acts as an inhibitor, thereby controlling the metabolic flux. nih.govresearchgate.net

dTDP-D-Glucose 4,6-Dehydratase (RmlB) Activity

Following the synthesis of dTDP-D-glucose, the second enzyme of the pathway, dTDP-D-glucose 4,6-dehydratase (RmlB), comes into play. plos.org RmlB catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-dehydro-6-deoxy-D-glucose. mdpi.comresearchgate.net This reaction involves the transient oxidation of the substrate using the tightly bound coenzyme NAD+. wikipedia.org

The proposed mechanism for RmlB involves three key steps:

Oxidation of the C4 hydroxyl group of the dTDP-D-glucose to create a 4-keto intermediate. researchgate.netmit.edu

Dehydration at the C6 position through the elimination of a water molecule. mit.edu

A subsequent reduction to yield the 6-deoxy product. mit.edu

RmlB is a dimeric protein with a Rossmann fold and belongs to the family of lyases, specifically hydro-lyases. nih.govwikipedia.org

Formation of this compound

The formation of the titular compound, this compound, is a pivotal step in the pathway, catalyzed by the enzyme RmlC. This transformation involves a complex double epimerization reaction.

dTDP-4-dehydro-6-deoxy-D-glucose 3,5-Epimerase (RmlC)

The third enzyme in the biosynthesis of dTDP-L-rhamnose is dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase, or RmlC. plos.orgfrontiersin.org This enzyme is responsible for the conversion of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-4-dehydro-6-deoxy-L-mannose, which is also known as this compound. wikipedia.org RmlC is a homodimer and is notable for catalyzing a double epimerization at the C3' and C5' positions of the sugar moiety without the need for a cofactor. mdpi.comnih.gov This enzyme represents a unique class of carbohydrate epimerase. nih.gov

The catalytic mechanism of RmlC is a fascinating process involving four stereospecific proton transfers and a significant conformational change in the substrate. nih.govnih.gov The reaction proceeds through a proposed series of steps that result in the inversion of stereochemistry at both the C3' and C5' positions. mdpi.comnih.gov

A conserved His-Asp dyad within the active site is crucial for catalysis, with a histidine residue acting as the base to abstract protons from both C5' and C3'. mdpi.com A conserved tyrosine residue is thought to function as the catalytic acid, providing a proton to the opposite face of the pyranosyl ring. researchgate.net Evidence suggests that the epimerization at C5' likely occurs before the epimerization at C3'. nih.gov The reaction is believed to proceed through an intermediate with an unusual twist boat conformation. nih.gov

RmlC exhibits specificity for its substrate, dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.org The active site is located in the center of a jelly roll motif and is formed by highly conserved residues, suggesting a conserved mechanism across different organisms. wikipedia.orgnih.gov The binding of the dTDP moiety is stabilized by ionic and hydrophobic interactions. nih.gov

The epimerization process involves the formation of enolate anion intermediates. researchgate.net The enzyme carefully controls the stereochemistry of the proton transfers to generate the final product, this compound. mdpi.com Structural studies of RmlC in complex with substrate analogs have provided valuable insights into the active site architecture and the residues critical for substrate binding and catalysis. mdpi.comnih.gov

Structural Insights into RmlC Epimerase Activity

RmlC is a fascinating enzyme that catalyzes a double epimerization without the need for a cofactor. nih.gov It functions as a homodimer, with each monomer possessing a cupin fold. mdpi.comnih.gov The monomer itself is organized into an N-terminal portion, a core active site, and a C-terminal portion, comprising a total of eleven β-strands and seven α-helices. mdpi.com

The catalytic mechanism of RmlC hinges on a critical His-Asp dyad within the active site. mdpi.comnih.gov A conserved histidine residue, acting as a base, abstracts protons from both the C3 and C5 positions of the sugar substrate. mdpi.comnih.gov The aspartate residue in this dyad enhances the basicity of the histidine, facilitating proton abstraction. nih.gov The resulting enolate intermediate is stabilized by a lysine (B10760008) residue. nih.gov On the opposite face of the sugar ring, a tyrosine residue acts as an acid, donating a proton to the C5 position. nih.gov A conserved water molecule is also proposed to be involved in the epimerization at the C3 position. nih.gov This intricate series of proton transfers ultimately leads to the inversion of stereochemistry at both C3' and C5'. nih.govresearchgate.net

Conversion of this compound to dTDP-L-rhamnose

The final and irreversible step in the biosynthesis of dTDP-L-rhamnose is the reduction of the C4-keto group of this compound. This crucial conversion is catalyzed by the enzyme dTDP-4-dehydrorhamnose reductase, which is designated as either RmlD or RfbD. mdpi.com This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov

dTDP-4-Dehydrorhamnose Reductase (RmlD/RfbD)

RmlD/RfbD plays a pivotal role in producing the final activated rhamnose donor, which is essential for the synthesis of lipopolysaccharides (LPS) and other cell wall components in many bacteria. uniprot.orguniprot.org The enzyme from Escherichia coli has been identified, though much of the detailed biochemical and structural characterization has been performed on the enzyme from Salmonella enterica.

The primary function of RmlD/RfbD is to catalyze the stereospecific reduction of the 4-keto group of its substrate, dTDP-4-dehydro-6-deoxy-L-mannose, to a hydroxyl group, thereby forming dTDP-L-rhamnose. This enzymatic reaction involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor to the C4' carbonyl group of the substrate. nih.gov The substrate is activated for this reduction through protonation by a conserved tyrosine residue within the active site. nih.gov This precise control of the hydride transfer ensures the correct stereochemistry at the C4 position of the final rhamnose product.

The reductive activity of RmlD/RfbD is strictly dependent on the presence of a nicotinamide cofactor, specifically either NADH or NADPH. wellcomeopenresearch.orgnih.gov Many RmlD enzymes can utilize both NADH and NADPH with similar efficiency. uniprot.orguniprot.orguniprot.org The cofactor binds within a solvent-exposed cleft in the enzyme, which facilitates its replacement. nih.gov The reaction involves the conversion of NAD(P)H to its oxidized form, NAD(P)+. uniprot.orgwellcomeopenresearch.org

FeatureDescription
Enzyme dTDP-4-dehydrorhamnose reductase (RmlD/RfbD)
Reaction Reduction of this compound to dTDP-L-rhamnose
Cofactor(s) NADH and/or NADPH
Cofactor Role Hydride donor

Crystal structures of RmlD/RfbD from various bacterial species, including Salmonella enterica, Bacillus anthracis, and Trichomonas vaginalis, have been determined, providing significant insights into its architecture and function. nih.govnih.govwellcomeopenresearch.org The enzyme typically exists as a homodimer. mdpi.com The monomeric unit has an α/β structure characterized by a Rossmann-like fold, which is a common feature of nucleotide-binding proteins. wellcomeopenresearch.orgwellcomeopenresearch.org

The RmlD monomer is composed of two distinct domains:

An N-terminal domain that is responsible for binding the NAD(P)H cofactor. mdpi.comnih.gov

A C-terminal domain that forms the binding site for the dTDP-sugar substrate. mdpi.comnih.govebi.ac.uk

Structural Characterization of RmlD/RfbD
Active Site Architecture and Binding Residues

The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov Its structure and active site have been elucidated through crystallographic studies, particularly from species like Salmonella enterica and Streptococcus suis. nih.govresearchgate.net

RmlB is characterized by a two-domain α/β structure. nih.govmdpi.comresearchgate.netbiorxiv.org

N-terminal Domain: This larger domain is responsible for binding the essential nucleotide cofactor, NAD+. It features a classic Rossmann fold, comprising a seven-stranded β-sheet enveloped by α-helices. nih.govnih.govbiorxiv.org A conserved GlyXGlyXXGly motif is typically found in this NAD+-binding region. nih.gov

C-terminal Domain: The smaller C-terminal domain is tasked with binding the sugar substrate, dTDP-D-glucose. nih.govnih.govbiorxiv.org This domain consists of four β-strands and six α-helices. nih.gov

The conjunction of these two domains forms a deep cavity that constitutes the enzyme's active site. nih.govmdpi.combiorxiv.org Within this catalytic pocket, a highly conserved Tyr-X-X-X-Lys catalytic couple is a defining feature of the SDR family and is critical for the enzyme's function. nih.govnih.gov In S. Typhimurium RmlB, these residues are Tyr167 and Lys171. nih.govnih.gov The tyrosine residue is proposed to function as the catalytic base. researchgate.net Mechanistic studies in Escherichia coli have highlighted the importance of Thr133, Tyr167, and Lys171 in the catalytic motif. nih.gov The NAD+ cofactor is tightly bound within the active site and is regenerated during the catalytic cycle. researchgate.netnih.gov

Oligomerization and its Functional Implications

RmlB functions as a homodimer. nih.govmdpi.combiorxiv.org The association of the two identical monomer subunits is essential for its enzymatic activity. researchgate.net This dimerization is primarily driven by hydrophobic interactions, established through a four-helix bundle formed at the interface between the monomers. nih.govbiorxiv.org

While RmlB and RmlC are typically functional homodimers, the active site of RmlC requires contributions from both monomers to be catalytically competent. nih.govresearchgate.net In contrast, RmlD, the final enzyme in the pathway, can be active as a monomer in some species, such as Streptococcus pyogenes. nih.govoup.com The oligomeric state of the Rml enzymes is thus a critical aspect of their biological function, with dimerization being a prerequisite for the activity of key enzymes like RmlB. oup.com

Comprehensive Rml Pathway in Diverse Organisms

The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic process that is remarkably conserved across various domains of life, including bacteria, archaea, and some eukaryotes like nematodes. oup.comfrontiersin.orgresearchgate.net This pathway is absent in humans, making its enzymes potential targets for therapeutic agents against pathogens. nih.govnih.gov

The canonical Rml pathway involves the following sequence of reactions:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.orgresearchgate.net

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into the intermediate dTDP-4-keto-6-deoxy-D-glucose, using NAD+ as a cofactor. frontiersin.orgresearchgate.net

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-L-rhamnose (also known as this compound). frontiersin.orgresearchgate.netuniprot.org

RmlD (dTDP-4-keto-L-rhamnose reductase): Performs the final reduction step, converting dTDP-4-keto-L-rhamnose to the end product, dTDP-L-rhamnose, in an NADPH-dependent reaction. frontiersin.orgresearchgate.netnih.gov

Bacterial Systems: Gram-Negative and Gram-Positive Organisms

The Rml pathway is widespread in both gram-negative and gram-positive bacteria, where L-rhamnose is a common component of cell wall structures like lipopolysaccharides (LPS) and capsular polysaccharides. oup.combiorxiv.orgbiorxiv.org In gram-negative bacteria such as Salmonella enterica and Shigella flexneri, the rhamnose-containing O-antigen of LPS is crucial for virulence. biorxiv.orgasm.org Similarly, in gram-positive pathogens like Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis, rhamnose polysaccharides are vital for cell wall integrity, viability, and pathogenesis. oup.combiorxiv.orgresearchgate.net

The genetic organization of the rml genes (rmlA, rmlB, rmlC, rmlD) can vary. In many bacteria, including Lactococcus lactis and Salmonella enterica, the genes are clustered together in a single rmlABCD operon. oup.com However, in other species such as Mycobacterium tuberculosis and several streptococci, the genes exhibit a split architecture, often with rmlABC clustered and rmlD located elsewhere in the genome. oup.comfrontiersin.org

Archeal Systems

The Rml pathway for dTDP-L-rhamnose synthesis is also present in Archaea. frontiersin.orgresearchgate.netbiorxiv.org Studies indicate that the four-step enzymatic sequence (RmlA, RmlB, RmlC, and RmlD) is conserved between bacteria and archaea. frontiersin.orgresearchgate.net For example, homologs of the rml genes have been identified and compared in archaeal species like Haloferax volcanii and Sulfurisphaera tokodaii. frontiersin.org A survey of sequenced genomes found the rml pathway in approximately 21% of archaea. biorxiv.orgresearchgate.netresearchgate.net This highlights the ancient evolutionary origins and fundamental importance of this pathway in prokaryotes.

Nematode Systems: Caenorhabditis elegans

While rare in animals, a complete and functional dTDP-rhamnose biosynthetic pathway has been identified and characterized in the nematode Caenorhabditis elegans. nih.govportlandpress.com The pathway is highly conserved across different nematode species. nih.gov The enzymes in C. elegans are designated RML-1 through RML-4 and perform analogous functions to their bacterial counterparts. nih.govportlandpress.com

RML-1: A glucose-1-phosphate thymidylyl/uridylyltransferase that produces dTDP-glucose. nih.govportlandpress.com

RML-2: A dTDP-glucose 4,6-dehydratase that converts dTDP-glucose to dTDP-4-keto-6-deoxyglucose. nih.govportlandpress.com

RML-3: A 3,5-epimerase. nih.govportlandpress.com

RML-4: A 4-keto-reductase that produces the final dTDP-rhamnose. nih.govportlandpress.com

A unique feature of the C. elegans pathway is the protein RML-5, which is co-regulated with RML-4 and forms a complex with it, proving essential for the expression and/or activity of RML-4. nih.govportlandpress.com The presence of dTDP-rhamnose has been confirmed in vivo in C. elegans, and the expression of the rml genes is associated with the molting cycle, suggesting a role in cuticle or surface coat development. nih.govportlandpress.com Phylogenetic analysis suggests that the RML-3 enzyme in nematodes was likely acquired from bacteria through horizontal gene transfer. nih.gov

rml Gene Clusters: Organization and Conservation

The synthesis of dTDP-L-rhamnose from dTDP-D-glucose involves three enzymatic steps to produce the intermediate this compound and a final reduction to yield dTDP-L-rhamnose. These reactions are catalyzed by enzymes encoded by a highly conserved set of genes, commonly designated as the rml or rfb gene cluster. researchgate.net This cluster typically contains four core genes: rmlA, rmlB, rmlC, and rmlD.

rmlA (or rfbA) encodes glucose-1-phosphate thymidylyltransferase, which catalyzes the first step in the pathway. nih.gov

rmlB (or rfbB) encodes dTDP-D-glucose 4,6-dehydratase, responsible for the second step. nih.gov

rmlC (or rfbC) encodes dTDP-4-dehydrorhamnose 3,5-epimerase, which produces dTDP-4-oxo-L-rhamnose (an alternative name for this compound). nih.gov

rmlD (or rfbD) encodes dTDP-4-dehydrorhamnose reductase, which performs the final reduction to dTDP-L-rhamnose. nih.gov

While the presence of these four genes is a conserved feature in both Gram-positive and Gram-negative bacteria, their organization within the genome can vary significantly. researchgate.netasm.org The genes are often found clustered together, suggesting an operon-like structure that ensures coordinated expression. asm.org However, the order of the genes within the cluster is not universal. For example, in Klebsiella pneumoniae, the genes are arranged as the rmlBADC operon. nih.gov In contrast, Lactococcus lactis and Sphingomonas elodea exhibit an rmlACBD organization. researchgate.netasm.org Further variations have been observed, such as the rmlC-B-D-A arrangement in Sphingomonas wittichii. scispace.com

In some organisms, not all rml genes are located within a single cluster. In Lactobacillus rhamnosus GG, for instance, the rmlA, rmlB, and rmlC genes are found within the exopolysaccharide (EPS) gene cluster, but the rmlD gene is located at a different locus in the genome. nih.gov

Table 1: Examples of rml Gene Cluster Organization in Different Bacteria

Bacterial SpeciesGene OrderReference
Klebsiella pneumoniaermlBADC nih.gov
Lactococcus lactisrfbACBD researchgate.net
Sphingomonas elodearmlACBD asm.org
Salmonella entericarmlBDAC capes.gov.br
Sphingomonas wittichiirmlC-B-D-A scispace.com

Transcriptional Regulation of rml Genes

The expression of rml genes is tightly controlled to meet the cell's demand for dTDP-L-rhamnose, which is often linked to the synthesis of other cellular components like lipopolysaccharides (LPS) or exopolysaccharides (EPS). The regulatory mechanisms can involve dedicated promoters, co-transcription with other gene clusters, and control by global regulators.

In Yersinia enterocolitica, the rfb genes, which are analogous to the rml genes, are organized into two separate operons, each controlled by its own functional tandem promoters. nih.gov This allows for complex regulation of the pathway.

In some Lactobacillus rhamnosus strains, the rml genes are transcriptionally linked to EPS biosynthesis. researchgate.net For example, the rmlA gene possesses its own promoter but can also be co-transcribed with upstream EPS genes, ensuring the coordinated production of the rhamnose precursor with the enzymes needed for polysaccharide assembly. researchgate.net

Studies in Pseudomonas aeruginosa have revealed that the rmlBDAC operon is under the control of the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS (RpoS). scispace.com This links the production of dTDP-L-rhamnose to cell-density dependent signaling pathways and stress responses, which is logical given that rhamnose-containing rhamnolipids are key virulence factors in this organism. scispace.comnih.gov Furthermore, the pathway's first enzyme, RmlA, is subject to feedback inhibition by the final product, dTDP-L-rhamnose, providing an additional layer of post-translational regulation. nih.gov

Table 2: Documented Regulatory Mechanisms of rml Genes

OrganismRegulatory MechanismGenes/Operon AffectedReference
Yersinia enterocoliticaControl by functional tandem promotersrfb operons nih.gov
Lactobacillus rhamnosusIndependent promoter and co-transcription with EPS genesrmlA researchgate.net
Pseudomonas aeruginosaControl by RhlR (quorum sensing) and σS (alternative sigma factor)rmlBDAC operon scispace.com
Pseudomonas aeruginosaAllosteric feedback inhibition by end-productRmlA enzyme nih.gov

Comparative Genomics of dTDP-L-Rhamnose Biosynthetic Pathways

Comparative genomic analyses have provided significant insights into the evolution and diversity of the dTDP-L-rhamnose biosynthetic pathway. The pathway is not only present in a wide array of bacteria but has also been identified in archaea and some eukaryotes, such as the nematode Caenorhabditis elegans. researchgate.netnih.govresearchgate.net

In bacteria, while the core enzymatic functions are conserved, the gene sequences and cluster organization show considerable variation. A study on Salmonella enterica revealed a striking polarity in the genetic variation across the rml gene set (rmlBDAC). capes.gov.br The 5' end of the cluster, encompassing rmlB, rmlD, and a large portion of rmlA, was found to be generally specific to the subspecies. capes.gov.br In contrast, the 3' end, including the end of rmlA and all of rmlC, was specific to the O-antigen serogroup. capes.gov.br This suggests that the rml gene set in Salmonella is a mosaic, composed of genes with different evolutionary histories, likely assembled through extensive recombination and horizontal gene transfer events related to the swapping of O-antigen gene clusters. capes.gov.br

The pathway's presence in thermophilic archaea, such as Sulfolobus tokodaii, highlights its ancient origins. researchgate.net The rmlCDAB genes in this organism are organized contiguously and encode for highly thermostable enzymes. researchgate.net

Interestingly, a highly conserved dTDP-L-rhamnose biosynthetic pathway has been characterized in the nematode C. elegans, encoded by rml-1 through rml-4 genes. nih.gov The expression of these genes is significantly upregulated during molting cycles, suggesting a role for rhamnose in the synthesis of the nematode cuticle or surface coat. nih.gov The discovery of this pathway in an animal underscores the broader biological importance of rhamnose-containing glycoconjugates beyond the microbial world.

This genomic diversity, from gene order in bacterial operons to the presence of the pathway in eukaryotes, reflects the varied roles that dTDP-L-rhamnose plays in the biology of different organisms, primarily in the construction of essential and diverse cell surface structures.

Precursor for L-Rhamnose-Containing Polysaccharides

This compound is a key intermediate in the multi-step enzymatic synthesis of dTDP-L-rhamnose, the activated sugar nucleotide required for the incorporation of L-rhamnose into polysaccharides. osti.govresearchgate.netebi.ac.ukasm.org The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate involves a series of enzymatic reactions. ebi.ac.uknih.gov In many bacteria, the genes encoding the enzymes for this pathway, often designated as rmlA, rmlB, rmlC, and rmlD (or rfbA, rfbB, rfbC, and rfbD), are found clustered in operons. microbiologyresearch.orgwur.nlunlp.edu.ar

The final step in this pathway is the reduction of this compound to dTDP-L-rhamnose, a reaction catalyzed by the enzyme dTDP-4-dehydrorhamnose reductase (RmlD or RfbD). osti.govresearchgate.netuniprot.orguniprot.org This enzyme is crucial for providing the necessary precursor for polysaccharides that are integral components of bacterial cell walls. osti.govresearchgate.net For instance, in Bacillus anthracis, L-rhamnose is a component of its cell-wall polysaccharides, and the enzymes for dTDP-L-rhamnose biosynthesis are considered potential therapeutic targets. osti.govresearchgate.net Similarly, in Streptococcus mutans, this pathway is essential for the synthesis of the serotype-specific polysaccharide antigen. nih.gov

The regulation of this pathway is tightly controlled to meet the cellular demands for L-rhamnose. In Pseudomonas aeruginosa, the expression of the rmlBDAC operon, which is responsible for dTDP-L-rhamnose synthesis, is induced at the onset of the stationary phase, coinciding with the production of rhamnolipids, while a basal level of expression during the exponential phase is thought to supply precursors for lipopolysaccharide (LPS) synthesis. microbiologyresearch.org

Involvement in Lipopolysaccharide (LPS) O-Antigen Biosynthesis

L-rhamnose is a frequent constituent of the O-antigen portion of lipopolysaccharides (LPS) in Gram-negative bacteria. biorxiv.orghep.com.cnuniprot.org The O-antigen is a highly variable polysaccharide chain that extends from the bacterial outer membrane and plays a significant role in the bacterium's interaction with its environment and host, including contributing to serum resistance. researchgate.net The biosynthesis of this O-antigen relies on the availability of dTDP-L-rhamnose, which is synthesized from this compound. uniprot.orguniprot.orguniprot.org

The enzymes involved in the dTDP-L-rhamnose biosynthetic pathway are therefore critical for the proper assembly of the LPS. drugbank.com In bacteria like Salmonella enterica, Shigella flexneri, and Escherichia coli, L-rhamnose is a common component of the O-antigen. biorxiv.orguniprot.org The genes for dTDP-L-rhamnose synthesis are often found within the rfb gene cluster, which also contains genes for the transferases that assemble the O-antigen repeating units. unlp.edu.arfrontiersin.org

Disruption of the dTDP-L-rhamnose synthesis pathway can lead to a deficient or altered LPS structure. In Azospirillum brasilense, a mutation in the rml gene cluster resulted in a decreased proportion of rhamnose in the LPS core. unlp.edu.ar This highlights the direct link between the synthesis of dTDP-L-rhamnose, via the intermediate this compound, and the final structure of the LPS O-antigen.

Contribution to Exopolysaccharide (EPS) Production

Exopolysaccharides (EPS) are high-molecular-weight polymers secreted by many bacteria into the surrounding environment. These polymers can have diverse functions, including protection, adhesion, and biofilm formation. frontiersin.org L-rhamnose is a common monosaccharide found in the repeating units of many bacterial EPS. frontiersin.orgnih.gov The synthesis of these rhamnose-containing EPS is dependent on the supply of dTDP-L-rhamnose, and therefore on the intermediate this compound. asm.orgwur.nlnih.gov

In various species of lactic acid bacteria, such as Lactococcus lactis and Lactobacillus rhamnosus, rhamnose is a key component of their EPS. asm.orgwur.nlnih.govresearchgate.net The genes for dTDP-L-rhamnose biosynthesis are often located within or near the eps gene clusters that direct the synthesis of the EPS. nih.govresearchgate.net In Lactococcus lactis, the rfbACBD operon is essential for the production of rhamnose-containing EPS. asm.orgwur.nl Overexpression of the rfb genes in this bacterium led to an increase in the intracellular levels of dTDP-rhamnose. wur.nl

Furthermore, manipulation of the dTDP-L-rhamnose biosynthetic pathway can lead to alterations in the composition and properties of the resulting EPS. In a conditional mutant of Lactococcus lactis with limited RfbBD activity, an altered EPS with a different sugar composition and physical characteristics was produced. asm.org This demonstrates the direct influence of the dTDP-L-rhamnose supply on the final structure of the exopolysaccharide.

Bacterial SpeciesPolysaccharide TypeRole of RhamnoseReference
Lactococcus lactisExopolysaccharide (EPS)Structural component of the repeating unit. asm.orgwur.nl
Lactobacillus rhamnosusExopolysaccharide (EPS)High proportion in the heptasaccharide repeat unit. researchgate.net
Klebsiella I-714Exopolysaccharide (EPS)High content in hexasaccharide units. frontiersin.org
Lactobacillus paraplantarumExopolysaccharide (EPS)Significant component of the total monosaccharides. nih.gov
Synechocystis sp. PCC 6803Exopolysaccharide (EPS)Enrichment in rhamnose observed in certain mutants. mdpi.com

Biosynthesis of Other Glycoconjugates (e.g., Rhamnolipids, Glycoproteins, Glycolipids)

Beyond its role in polysaccharides, this compound is a precursor for the rhamnose moiety in various other glycoconjugates, including rhamnolipids, glycoproteins, and glycolipids. nih.govbiorxiv.orgresearchgate.net Rhamnolipids, which are glycolipid biosurfactants produced by bacteria like Pseudomonas aeruginosa, consist of one or two L-rhamnose molecules linked to a fatty acid chain. microbiologyresearch.orgnih.gov

The synthesis of rhamnolipids involves the sequential transfer of L-rhamnose from dTDP-L-rhamnose to a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) molecule. microbiologyresearch.orgnih.gov The enzymes responsible for this transfer are rhamnosyltransferases, specifically RhlB for mono-rhamnolipid synthesis and RhlC for di-rhamnolipid synthesis. microbiologyresearch.orgnih.gov The availability of dTDP-L-rhamnose is a critical factor for rhamnolipid production, and co-expression of the rmlBDAC operon has been shown to increase rhamnolipid titers in heterologous hosts like E. coli. nih.gov

L-rhamnose is also found in glycoproteins and glycolipids in various organisms. biorxiv.orgresearchgate.net The synthesis of these complex molecules requires the enzymatic transfer of rhamnose from its activated nucleotide sugar donor, dTDP-L-rhamnose, to the respective protein or lipid acceptor. Therefore, the pathway that produces dTDP-L-rhamnose, with this compound as a key intermediate, is fundamental for the glycosylation of these important biomolecules.

GlycoconjugateProducing Organism (Example)FunctionReference
RhamnolipidsPseudomonas aeruginosaBiosurfactant, involved in swarming motility and biofilm formation. microbiologyresearch.orgnih.gov
GlycoproteinsVarious bacteriaCell surface structures, cell recognition. biorxiv.orgresearchgate.net
GlycolipidsVarious bacteriaComponents of the cell membrane and cell wall. frontiersin.orgresearchgate.net

Biosynthesis of Secondary Metabolites Containing Rhamnose Sugars

The role of this compound extends to the biosynthesis of various secondary metabolites that contain rhamnose sugars. biorxiv.orgasm.org These secondary metabolites can have diverse and potent biological activities. For example, the insecticidal agent spinosad, produced by the actinomycete Saccharopolyspora spinosa, is a macrolide to which a tri-O-methylated rhamnose is attached. asm.orgasm.org The rhamnose moiety is essential for the insecticidal activity of spinosyns. asm.org

In Saccharopolyspora spinosa, the genes for rhamnose biosynthesis are not linked to the main spinosyn gene cluster, yet they provide the necessary rhamnose precursor for both primary metabolism (cell wall synthesis) and secondary metabolism (spinosyn production). asm.orgasm.org Disruption of the rhamnose biosynthesis genes in this organism not only affects spinosyn production but also impairs normal growth, indicating the dual importance of this pathway. asm.org

Other rhamnose-containing secondary metabolites include certain antibiotics and saponins. biorxiv.orgrsc.orgrsc.org For instance, research has shown that attaching rhamnose moieties to triterpenoids like betulinic acid and ursolic acid can modulate their cytotoxic and anti-inflammatory activities. rsc.orgrsc.org The synthesis of these modified natural products often relies on the availability of activated rhamnose donors derived from the dTDP-L-rhamnose biosynthetic pathway.

Secondary MetaboliteProducing Organism (Example)Biological ActivityReference
SpinosadSaccharopolyspora spinosaInsecticidal asm.orgasm.org
Rhamnose-containing saponins(Synthetically modified)Cytotoxic, anti-inflammatory rsc.orgrsc.org
StreptomycinStreptomyces griseusAntibiotic (contains a streptose (B1236354) moiety derived from glucose) biorxiv.org

Recombinant Expression and Purification of Rml Pathway Enzymes

The four enzymes responsible for the synthesis of dTDP-L-rhamnose are RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), and RmlD (dTDP-4-dehydrorhamnose reductase). nih.govresearchgate.net Researchers have successfully cloned the genes encoding these enzymes from various bacterial sources, including Saccharothrix syringae, Salmonella enterica, Streptococcus pneumoniae, and Mesorhizobium loti, and expressed them recombinantly in hosts like Escherichia coli. frontiersin.orgrsc.orgiucr.org

The purification of these recombinant enzymes is typically achieved using affinity chromatography, such as nickel affinity chromatography for His-tagged proteins. frontiersin.org The molecular masses of the purified enzymes are then confirmed using techniques like SDS-PAGE and gel filtration chromatography. frontiersin.org For instance, the RmlD enzyme from Salmonella enterica serovar Typhimurium was overexpressed in E. coli and purified using a two-step process of anion-exchange and hydrophobic chromatography. iucr.org Similarly, the RmlA, RmlB, RmlC, and RmlD enzymes from Saccharothrix syringae were successfully expressed in E. coli and purified. frontiersin.orgresearchgate.net

Table 1: Examples of Recombinantly Expressed and Purified Rml Pathway Enzymes

Enzyme Source Organism Expression Host Purification Method Reference
RmlA, RmlB, RmlC, RmlD Saccharothrix syringae CGMCC 4.1716 Escherichia coli Nickel affinity chromatography frontiersin.orgresearchgate.net
RmlD Salmonella enterica serovar Typhimurium Escherichia coli Anion-exchange and hydrophobic chromatography iucr.org
RmlC, RmlD Mesorhizobium loti Escherichia coli Not specified nih.gov
RmlA, RmlB, RmlC, RmlD Streptococcus pneumoniae serotype 23F Escherichia coli Not specified rsc.org
RmlA, RmlB Campylobacter jejuni 81116 Escherichia coli Not specified researchgate.net

In Vitro Enzymatic Synthesis of dTDP-L-Rhamnose from Intermediates

The purified Rml enzymes have been used to synthesize dTDP-L-rhamnose in vitro from various starting materials. Early methods involved a two-step synthesis from the expensive substrate dTDP-D-glucose using RmlB, RmlC, and RmlD from Salmonella enterica. frontiersin.org In this process, RmlB first converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, which is then converted to dTDP-L-rhamnose by the sequential action of RmlC and RmlD. frontiersin.org

To overcome the high cost of the initial substrate, researchers have developed methods using more economical starting materials like dTMP and glucose-1-phosphate. frontiersin.orgnih.gov One such approach utilized a combination of six enzymes, including three from E. coli (TMP kinase, acetate (B1210297) kinase, and RmlA), one from S. enterica (RmlB), and two from Mesorhizobium loti (RmlC and RmlD). frontiersin.org Another two-step synthesis used five enzymes, starting from dTMP and sucrose (B13894). frontiersin.org The in vitro reconstitution of the entire four-enzyme pathway from Saccharothrix syringae (Ss-RmlABCD) has also been demonstrated, successfully converting dTTP and glucose-1-phosphate into dTDP-L-rhamnose. frontiersin.orgresearchgate.net The activities of the individual enzymes in the pathway were confirmed by sequentially adding each purified enzyme and detecting the formation of the expected intermediate. frontiersin.org

One-Pot Multienzyme Systems for dTDP-L-Rhamnose Production

To streamline the synthesis of dTDP-L-rhamnose, one-pot multienzyme systems have been developed. These systems combine all the necessary enzymes in a single reaction vessel, allowing for the direct conversion of simple precursors to the final product. A robust one-pot, four-enzyme method was developed using the Rml enzymes from Streptococcus pneumoniae to synthesize dTDP-L-rhamnose from D-glucose-1-phosphate. rsc.org

Similarly, a one-pot system using the four purified Rml enzymes from Saccharothrix syringae (Ss-RmlABCD) was established. frontiersin.orgresearchgate.net This system achieved a maximal yield of 65% for dTDP-L-rhamnose when all substrates and enzymes were mixed simultaneously. frontiersin.orgresearchgate.net An even more complex one-pot reaction involving six enzymes was devised to produce dTDP-L-rhamnose from dTMP and glucose-1-phosphate, achieving an 82% yield. nih.govgeorgefox.edu These one-pot systems offer a more efficient and cost-effective approach for the large-scale production of dTDP-L-rhamnose. frontiersin.org

Table 2: Comparison of One-Pot Multienzyme Systems for dTDP-L-Rhamnose Production

Enzyme Source Starting Substrates Number of Enzymes Reported Yield Reference
Streptococcus pneumoniae 23F D-glucose-1-phosphate, dTTP 4 Not specified rsc.org
Saccharothrix syringae CGMCC 4.1716 Glucose-1-phosphate, dTTP 4 65% frontiersin.orgresearchgate.net
E. coli, S. enterica, M. loti dTMP, glucose-1-phosphate 6 82% nih.govgeorgefox.edu

Strain Engineering for Enhanced dTDP-L-Rhamnose Production or Derivatization

Metabolic engineering of bacterial strains has been employed to enhance the in vivo production of dTDP-L-rhamnose and its derivatives. A key limitation in heterologous production systems is often the availability of the dTDP-L-rhamnose precursor. nih.gov To address this, co-expression of the rmlBDAC operon, which directs the synthesis of dTDP-L-rhamnose from glucose-1-phosphate, has been shown to increase the production of rhamnosylated compounds in recombinant E. coli strains. nih.govhep.com.cn

For example, in an effort to produce clorobiocin (B606725) derivatives in Streptomyces coelicolor, the introduction of a plasmid containing four genes for dTDP-rhamnose synthesis from the oleandomycin (B1677203) biosynthetic gene cluster led to a 26-fold increase in the production of glycosylated aminocoumarins. nih.gov In another study, to enhance the production of quercetin (B1663063) derivatives in E. coli, genes in the dTDP-L-rhamnose biosynthetic pathway were deleted to increase the synthesis of a different sugar donor, dTDP-6-deoxytalose. jmb.or.kr Furthermore, engineering of Pseudomonas putida by integrating the rhlAB genes from Pseudomonas aeruginosa enabled the production of rhamnolipids. frontiersin.org These examples demonstrate the power of strain engineering to manipulate the dTDP-L-rhamnose pathway for the production of valuable compounds.

Methodological Advances in Studying Dtdp 4 Dehydro Beta L Rhamnose

Spectroscopic Techniques for Intermediate and Product Characterization (e.g., NMR, Mass Spectrometry)

The transient nature of dTDP-4-dehydro-beta-L-rhamnose as an intermediate in a multi-step enzymatic pathway makes its direct characterization challenging. However, spectroscopic methods have been indispensable in identifying and structurally elucidating this compound and its related precursors and products.

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been crucial for confirming the mass of intermediates and products in the dTDP-L-rhamnose biosynthetic pathway. frontiersin.orgoup.com In studies involving the enzymatic synthesis of dTDP-L-rhamnose, ESI-MS is used to detect the molecular ions of the substrates, intermediates, and final products. For instance, in the conversion of dTDP-4-keto-6-deoxyglucose, the disappearance of its corresponding mass peak (e.g., m/z 545) and the appearance of a new peak corresponding to the mass of the final product, dTDP-L-rhamnose (m/z 547), confirms the progression of the reaction through the this compound intermediate. oup.com Rapid mix-quench MALDI-TOF mass spectrometry has also been employed to support the chemical mechanism by showing the transient appearance of pathway intermediates. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the synthesized sugar nucleotides. Techniques such as 1H-NMR, 13C-NMR, and correlation spectroscopy (COSY) are used to analyze the purified products from enzymatic reactions. frontiersin.orgoup.comnih.gov For the final product, dTDP-L-rhamnose, NMR spectra confirm its structure and the specific configurations of its protons, distinguishing it from other sugar epimers. nih.gov For example, the coupling constants observed in the NMR spectrum can demonstrate the specific stereochemistry of the rhamnose moiety. nih.gov These analyses provide definitive proof that the enzymatic pathway, which proceeds via this compound, yields the correct final product. frontiersin.orgnih.gov

Enzymatic Assays for Activity and Kinetics

Understanding the function of enzymes that produce and consume this compound relies on robust enzymatic assays. These assays are designed to measure enzyme activity and determine key kinetic parameters, providing insight into the efficiency and regulation of the biosynthetic pathway.

Spectrophotometric and Spectrofluorometric Assays are commonly used. The activity of dTDP-D-glucose 4,6-dehydratase (RmlB), which produces the precursor to this compound, can be assayed by measuring the increase in absorbance at 320 nm in the presence of sodium hydroxide, which is characteristic of the dTDP-6-deoxy-D-xylo-4-hexulose product. asm.org The final step of the pathway, the reduction of this compound by dTDP-4-dehydrorhamnose reductase (RmlD), is often monitored by the decrease in absorbance at 340 nm due to the consumption of the cofactor NADPH. ebi.ac.uk Spectrofluorometric methods have also been used to demonstrate the NAD(P)H-independent activity of the epimerase RmlC, which produces this compound. nih.gov

Chromatography-based Assays , such as High-Performance Liquid Chromatography (HPLC), offer a direct way to separate and quantify the substrate and products of the enzymatic reactions. frontiersin.org By monitoring the appearance of product peaks and the disappearance of substrate peaks over time, reaction rates can be accurately determined. This method has been instrumental in characterizing the enzymes from various organisms, including Saccharothrix syringae. frontiersin.orgnih.gov

These assays have enabled the determination of important kinetic parameters for the enzymes involved in the turnover of this compound.

Table 1: Kinetic Parameters of Enzymes in the dTDP-L-rhamnose Pathway
EnzymeOrganismSubstrateKm (μM)kcat (s-1)Source
RmlASaccharothrix syringaedTTP49.565.39 frontiersin.orgresearchgate.net
RmlASaccharothrix syringaeGlc-1-P117.303.46 frontiersin.orgresearchgate.net
RmlBSalmonella entericadTDP-glucose24012.4 (μmol·min−1·mg−1)
RmlCS. syringaedTDP-4-keto-6-deoxyglucose5808.7

X-ray Crystallography for Structural Elucidation of Associated Enzymes

X-ray crystallography has provided atomic-level insights into the three-dimensional structures of the enzymes that catalyze the formation and conversion of this compound. These structures are fundamental to understanding their catalytic mechanisms, substrate specificity, and potential as therapeutic targets. researchgate.net

The enzymes RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase), and RmlD (dTDP-4-dehydrorhamnose reductase) from numerous pathogenic bacteria have been structurally characterized. researchgate.netmdpi.com

RmlB: The crystal structure of RmlB from Salmonella enterica reveals a homodimer with an N-terminal NAD⁺-binding domain and a C-terminal domain that binds the dTDP-D-glucose substrate. mdpi.com The active site is located in a deep cavity between these two domains. mdpi.com

RmlC: The structure of RmlC from Salmonella enterica showed that it represents a new class of epimerase. nih.gov Structural studies of RmlC from Bacillus anthracis revealed a dimeric structure with pyrophosphate bound in the active site of one monomer and dTDP in the other, highlighting key conserved active-site residues. iucr.org

RmlD: The crystal structure of RmlD from Bacillus anthracis was determined in complex with its cofactor NADP⁺. nih.govresearchgate.net This structure provides a basis for understanding the stereospecific reduction of the C4-keto group of this compound to produce the final product, dTDP-L-rhamnose. nih.gov The structure also revealed that while co-crystallized with Mg²⁺, the enzyme lacks the conserved residues for coordinating this metal ion, distinguishing it from some homologs. nih.govresearchgate.net

Table 2: Selected Crystal Structures of Enzymes in the dTDP-L-rhamnose Pathway
EnzymeOrganismResolution (Å)PDB IDSource
RmlBSalmonella enterica serovar Typhimurium2.471G1A researchgate.net
RmlCBacillus anthracis1.634K4A iucr.org
RmlCSalmonella enterica serovar Typhimurium2.171DZR nih.gov
RmlDBacillus anthracis2.655W4A nih.govresearchgate.net

Bioinformatic Tools for Pathway and Gene Cluster Analysis

Bioinformatic tools are essential for identifying and analyzing the genes and metabolic pathways responsible for the synthesis of this compound. The genes for the dTDP-L-rhamnose pathway (often denoted rmlA, rmlB, rmlC, rmlD or rfbA, rfbB, rfbC, rfbD) are typically found organized in conserved gene clusters within bacterial genomes. mdpi.comleibniz-fli.de

Sequence Similarity Searching , using tools like the Basic Local Alignment Search Tool (BLAST), is the primary method for identifying putative rhamnose biosynthetic genes in newly sequenced genomes. nih.govnih.govnih.gov By comparing protein sequences against databases like UniProt and GenBank, researchers can find homologs of known Rml enzymes. uniprot.orguniprot.org For example, this approach identified the full rhamnose biosynthetic pathway in the nematode Caenorhabditis elegans and in archaea like Haloferax volcanii. nih.govplos.org

Pathway and Genome Databases , such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and protein family databases like Pfam, allow for the reconstruction of metabolic pathways. uniprot.orgbiorxiv.org These tools help to place identified genes into the broader context of cellular metabolism and predict their function. For instance, bioinformatic screens have identified clusters of rml homologous genes in numerous archaeal genomes, often located near the gene for the archaeal oligosaccharyltransferase, suggesting a role for rhamnose in N-linked glycosylation across this domain of life. plos.org Comparative analysis of these gene clusters across different bacterial strains, such as in Lactobacillus rhamnosus, can reveal variations and unusual genetic organizations. researchgate.net

Genetic Manipulation Techniques (e.g., RNAi, Gene Knockouts)

To validate the function of genes identified through bioinformatics and to understand the physiological role of the dTDP-L-rhamnose pathway, researchers employ genetic manipulation techniques. These methods involve altering the expression of specific genes within an organism to observe the resulting biochemical and phenotypic changes.

Gene Knockouts and Deletions are powerful tools for determining gene function. By deleting one or more of the rml genes, scientists can confirm their essentiality for dTDP-L-rhamnose synthesis. Studies in Streptococcus mutans and Salmonella have shown that deleting rmlB or rmlD inhibits the formation of L-rhamnose-containing cell wall components. researchgate.net Functional complementation, where a functional gene is reintroduced into a mutant, can restore the wild-type phenotype, confirming the gene's role. For example, the functional identification of the leptospiral rfb locus was confirmed by its ability to restore the normal lipopolysaccharide (LPS) phenotype to a defined rfbB mutant of Shigella flexneri. leibniz-fli.de

RNA interference (RNAi) is a technique used to silence gene expression, particularly in eukaryotes. In C. elegans, targeting the expression of the rhamnose biosynthetic genes using RNAi resulted in a significant decrease in the levels of dTDP-rhamnose, confirming the in vivo function of the identified pathway. nih.govresearchgate.net This experiment also demonstrated that the rhamnose and ascarylose (B1226638) biosynthetic pathways are distinct in this organism. nih.gov These genetic approaches are critical for linking the enzymatic production of this compound to its ultimate biological importance in processes like cell wall integrity, virulence, and development. researchgate.net

Biotechnological Applications and Research Directions

Pathway Enzymes as Targets for Antimicrobial Development

The biosynthesis of dTDP-L-rhamnose is critical for the viability and virulence of numerous human pathogenic bacteria, including Streptococcus pyogenes (Group A Streptococcus), Streptococcus mutans, and Mycobacterium tuberculosis. nih.gov The enzymes involved in this pathway, collectively known as Rml enzymes (RmlA, RmlB, RmlC, and RmlD), are considered promising targets for new antimicrobial drugs. nih.govoup.com A key advantage is that the dTDP-L-rhamnose pathway is absent in humans, which suggests that inhibitors targeting these enzymes would likely have minimal off-target effects and fewer side effects. nih.govoup.com

The structural and functional characteristics of the four Rml enzymes have been extensively studied, and their high degree of conservation across different bacterial species makes them attractive targets for broad-spectrum antibiotics. biorxiv.org Research has led to the discovery of compounds that can inhibit dTDP-L-rhamnose biosynthesis in the low micromolar range in biochemical assays and have shown efficacy against bacteria like Mycobacterium in vitro. nih.gov

L-rhamnose is an essential structural component of the cell wall in many bacteria. nih.govasm.org In mycobacteria, for instance, an L-rhamnosyl residue is a critical part of the linker unit that connects the mycolic acid layer to the peptidoglycan via arabinogalactan (B145846). asm.orgmdpi.com In streptococcal species, dTDP-L-rhamnose is required for the production of rhamnose-containing polysaccharides that are major constituents of the cell wall, making up 40-60% of its mass. nih.govbiorxiv.org

Inhibiting the enzymes of the dTDP-L-rhamnose pathway disrupts the synthesis of these vital cell wall components. nih.govoup.com Deletion of the genes responsible for these enzymes, such as rmlB and rmlC in S. mutans, severely impacts bacterial viability. nih.gov Studies have demonstrated that interfering with the expression or function of the enzymes involved leads to the depletion of L-rhamnose from the cell wall, which in turn attenuates bacterial growth and can cause abnormal cell morphology and division. oup.com The essentiality of this pathway for bacterial growth has been confirmed in several pathogens, making its inhibition a potent strategy for antimicrobial therapy. asm.orgbiorxiv.org For example, the compound Ri03 has been identified as an inhibitor of this pathway and has shown the ability to inhibit the growth of various streptococcal pathogens and M. tuberculosis. nih.govnih.gov

The discovery of inhibitors for the dTDP-L-rhamnose pathway enzymes relies on effective screening methods. biorxiv.org A significant challenge has been the development of assays suitable for high-throughput screening (HTS). nih.govbiorxiv.org

Early methods for screening were often indirect, for example, by monitoring the production of the cofactor NAD(P)H. biorxiv.org More direct and superior methods would involve HPLC or mass spectrometry to monitor each step of substrate consumption and product formation, but these are difficult to adapt for high-throughput applications. nih.govbiorxiv.org

To overcome these challenges, researchers have developed various screening assays. One approach is a microtiter plate-based assay that screens for inhibitors of the conversion of dTDP-glucose to dTDP-rhamnose. nih.govasm.org This assay involves incubating the three enzymes (RmlB, RmlC, and RmlD) with dTDP-glucose and NADPH and monitoring the decrease in optical density at 340 nm as NADPH is consumed. nih.govasm.org This method proved robust enough to screen a chemical library of 8,000 compounds, identifying several inhibitors, some of which showed activity against whole M. tuberculosis cells. nih.govasm.org Another absorbance-based microtiter plate assay was specifically developed for screening inhibitors of M. tuberculosis RmlB. nih.gov

More recent approaches have utilized techniques like bio-layer interferometry to identify and confirm inhibitory compounds that bind directly to the Rml enzymes. nih.govnih.gov This method was used to screen for inhibitors against the RmlB, RmlC, and GacA (an RmlD homolog) enzymes from Group A Streptococcus, leading to the identification of the lead compound Ri03. nih.govbiorxiv.org

Screening Method Principle Enzymes Targeted Example Application
Microtiter Plate Assay (Absorbance) Measures the decrease in OD at 340 nm due to NADPH oxidation. nih.govasm.orgRmlB, RmlC, RmlDScreening a library of 8,000 compounds against M. tuberculosis enzymes. nih.govasm.org
Microtiter Plate Assay (RmlB specific) An absorbance-based assay developed specifically for RmlB activity. nih.govRmlBDetermining kinetic properties and inhibitory effects on M. tuberculosis RmlB. nih.gov
Bio-layer Interferometry Measures the binding of potential inhibitors directly to the target enzymes. nih.govnih.govRmlB, RmlC, GacAIdentifying inhibitors against Group A Streptococcus Rml proteins. nih.govnih.gov

Inhibition of Essential Bacterial Cell Wall Component Synthesis

Biosynthesis of Novel Glycosylated Compounds

The enzymes of the dTDP-L-rhamnose pathway can be harnessed for the biosynthesis of novel glycosylated compounds. mdpi.com This process, often termed glycodiversification or glycorandomization, involves using the biosynthetic machinery to create a variety of sugar structures that can then be attached to different molecules, potentially altering their biological activity. mdpi.comwikipedia.org

The enzyme RmlA, in particular, has shown unusual promiscuity, meaning it can accept a range of both sugar-1-phosphate and nucleotide triphosphate substrates. mdpi.com This flexibility can be exploited to synthesize a diverse array of sugar nucleotides beyond its natural substrates. mdpi.com These novel sugar nucleotides can then be used by permissive glycosyltransferases as donors to glycosylate a wide range of compounds, including pharmaceuticals and natural products. wikipedia.org Engineering deoxysugar biosynthetic pathways from microorganisms that produce antibiotics is a known strategy to generate novel bioactive glycosylated compounds. oup.com

Chemoenzymatic Synthesis of Rhamnose-Containing Oligosaccharides and Glycoconjugates

The production of complex rhamnose-containing oligosaccharides and glycoconjugates often presents a significant challenge for purely chemical synthesis. pasteur.frnih.gov Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods, offers a powerful alternative. pasteur.frresearchgate.net

Enzymes such as glucansucrases have been used in transglucosylation reactions to synthesize various rhamnose-containing carbohydrate structures. pasteur.fr In this approach, sucrose (B13894) acts as a glucosyl donor, and L-rhamnose or its derivatives serve as acceptors. pasteur.fr This method has been used to produce disaccharides that are components of the surface polysaccharides of pathogenic bacteria like Shigella flexneri. pasteur.fr

Another enzymatic strategy is reverse hydrolysis, where α-L-rhamnosidases are used to synthesize novel rhamnosyl glycosides. researchgate.netnih.gov This thermodynamically controlled process uses monosaccharides as donors, which are generally less expensive than the activated sugar donors required for many glycosyltransferases. researchgate.net For example, a recombinant α-L-rhamnosidase has been used with L-rhamnose as the donor and various acceptors like mannitol (B672) and fructose (B13574) to produce new rhamnose-containing chemicals with yields up to 36.1%. researchgate.netnih.gov

The chemoenzymatic approach has also been successfully applied to synthesize the core trisaccharide of the bacterial O-antigen from Salmonella serogroup E1. nih.gov This synthesis was particularly challenging due to a β-(1→4) mannosidic linkage to L-rhamnose, which was efficiently formed using a recombinant mannosyltransferase. nih.gov

Fundamental Understanding of Sugar Nucleotide Biosynthesis and Diversification

Studying the dTDP-L-rhamnose pathway provides fundamental insights into the broader principles of how cells synthesize and diversify sugar nucleotides. These activated sugar donors are crucial for the synthesis of polysaccharides, glycoproteins, and glycolipids in all domains of life. wikipedia.org

The biosynthesis of dTDP-L-rhamnose is a well-characterized four-step enzymatic pathway that serves as a model for understanding how deoxysugars are formed. oup.commdpi.com The pathway starts with a common precursor, glucose-1-phosphate, and proceeds through a series of conserved reactions: thymidylyl transfer (RmlA), dehydration (RmlB), epimerization (RmlC), and reduction (RmlD). nih.govmdpi.com Structural and mechanistic studies of these enzymes have revealed key details about their catalytic mechanisms and substrate binding. mdpi.comwikipedia.org

Research on this pathway also contributes to the understanding of how a vast diversity of sugar structures is generated from a limited set of starting materials. Enzymes in these pathways, through actions like epimerization and reduction at different positions, create a wide array of activated deoxysugars. oup.com For example, the intermediate dTDP-4-keto-6-deoxy-D-glucose is a branch point for the synthesis of not only dTDP-L-rhamnose but also other sugars like dTDP-D-fucose. researchgate.net The discovery of promiscuous enzymes within these pathways further expands the known enzymatic toolbox for creating novel sugar nucleotides, which is essential for synthetic biology and glycobiology applications. pnas.org

Future Perspectives

Elucidation of Regulatory Networks Governing dTDP-L-Rhamnose Biosynthesis

The production of dTDP-L-rhamnose is a tightly controlled process, crucial for bacterial survival and virulence. A primary mechanism of regulation is feedback inhibition, where the final product of the pathway, dTDP-L-rhamnose, inhibits the first enzyme, RmlA (glucose-1-phosphate thymidylyltransferase). nih.gov This inhibition has been characterized as both competitive and non-competitive, effectively making RmlA the rate-limiting step and a critical control point for the entire pathway. nih.govfrontiersin.org This feedback loop ensures that the cell maintains an appropriate supply of dTDP-L-rhamnose without wasteful overproduction.

Future investigations will likely focus on uncovering more complex layers of regulation, including transcriptional control of the rml gene cluster. Understanding how environmental signals, cellular stress, and developmental stages (such as biofilm or spore formation) influence the expression of the rmlA, rmlB, rmlC, and rmlD genes will provide a more complete picture of how bacteria manage the synthesis of this essential sugar. The interplay between this pathway and other metabolic networks also remains an area ripe for exploration.

Engineering for Industrial Production of Rhamnose-Derived Compounds

The unique properties of rhamnose-containing compounds, particularly rhamnolipid biosurfactants, have driven significant efforts in metabolic engineering. Rhamnolipids have wide-ranging applications in industries from petroleum and bioremediation to cosmetics and pharmaceuticals. frontiersin.orgnih.gov A major challenge has been the pathogenic nature of the most prolific natural producer, Pseudomonas aeruginosa. nih.gov

To overcome this, researchers are successfully engineering non-pathogenic microbial chassis for safe and efficient production. Key strategies include:

Heterologous Expression: The genes for rhamnolipid synthesis (rhlA, rhlB, rhlC) have been successfully transferred into hosts like Escherichia coli and Pseudomonas putida. nih.govresearchgate.net Since the dTDP-L-rhamnose precursor pathway is already present in many bacteria, introducing these few key genes can be sufficient to establish rhamnolipid production. nih.gov

GRAS Organisms: For applications in food and cosmetics, "Generally Recognized as Safe" (GRAS) organisms are preferred. Scientists have engineered the yeast Saccharomyces cerevisiae to produce both dTDP-L-rhamnose and mono-rhamnolipids from inexpensive substrates like sucrose (B13894). nih.gov

Process Optimization: Engineering efforts also focus on optimizing fermentation conditions and utilizing low-cost, renewable feedstocks such as agricultural wastes and industrial byproducts to make production economically viable. hep.com.cn

In Vitro Synthesis: For high-purity applications, one-pot enzymatic synthesis of dTDP-L-rhamnose has been developed using the four Rml enzymes, providing a cell-free method to produce this valuable glycosyl donor. frontiersin.org

Future work will aim to increase yields, tailor the production of specific rhamnolipid congeners with desired properties, and further streamline downstream processing from these engineered systems.

Structural and Mechanistic Studies of Under-characterized Rml Homologs

While the Rml enzymes from model organisms like Salmonella enterica are well-studied, a vast diversity of homologs exists across the microbial world and even in some eukaryotes. Studying these homologs provides insights into enzyme evolution, stability, and catalytic mechanisms.

Recent research has yielded significant findings:

Thermophilic Enzymes: Rml enzymes from the thermophile Aneurinibacillus thermoaerophilus have been characterized and show dramatically increased stability at higher temperatures compared to their mesophilic counterparts from S. enterica. asm.org This thermostability is highly desirable for industrial biocatalysis. asm.org

Nematode Pathway: A complete dTDP-rhamnose biosynthetic pathway has been identified and characterized in the nematode Caenorhabditis elegans. nih.govportlandpress.com This was a surprising discovery, as the pathway is considered rare in animals. The study revealed unique aspects, such as the requirement of a co-regulated protein, RML-5, for the activity of the RmlD homolog, RML-4. nih.gov

Functional Redundancy: In Pseudomonas putida, two functional homologs of the epimerase RmlC have been identified, suggesting a level of redundancy or perhaps specialized function within the cell. scispace.com

Future structural and mechanistic studies will focus on Rml homologs from extremophiles, pathogens with unique cell walls, and organisms where the function of rhamnose is still unknown. This research will not only expand our fundamental knowledge of enzyme catalysis but also provide a toolkit of novel biocatalysts for synthetic biology and glycoengineering.

Development of Advanced Therapeutic Strategies Based on Pathway Inhibition

The dTDP-L-rhamnose biosynthetic pathway is an attractive target for the development of new antimicrobial agents. Its essentiality for the viability and virulence of many pathogens, such as Mycobacterium tuberculosis, and its absence in human hosts provide a clear therapeutic window. frontiersin.orgresearchgate.netoup.com L-rhamnose is a critical component of the mycobacterial cell wall, linking arabinogalactan (B145846) to peptidoglycan, and its synthesis is indispensable for the bacterium. frontiersin.orgoup.comresearchgate.net

Advanced strategies are currently being pursued:

High-Throughput Screening: Researchers have developed microtiter plate-based assays to screen large chemical libraries for inhibitors of the pathway. nih.govasm.org One such screen, targeting the conversion of dTDP-glucose to dTDP-rhamnose in M. tuberculosis, identified several potent inhibitors, with a rhodanine (B49660) structural motif appearing in multiple hits. nih.govasm.org

Targeting Specific Enzymes: All four Rml enzymes are considered viable drug targets. frontiersin.org RmlC, with its unique epimerase mechanism, and WbbL, the rhamnosyltransferase that utilizes the final dTDP-L-rhamnose product, are of particular interest. researchgate.netmdpi.com

Novel Therapeutic Concepts: Beyond direct inhibition, advanced strategies like lectin-directed enzyme-activated prodrug therapy (LEAPT) are being conceptualized. mdpi.com This approach could use the specificity of carbohydrate interactions to deliver and activate drugs at the site of infection.

Future efforts will involve structure-based drug design to improve the potency and specificity of known inhibitors, exploring combination therapies with existing antibiotics, and validating these novel therapeutic strategies in preclinical and clinical settings.

Table 1: Research Findings on Therapeutic Inhibition of the dTDP-L-Rhamnose Pathway This table is interactive. Click on the headers to sort.

Target Organism Assay Type Key Finding Identified Inhibitor Motif Reference
Mycobacterium tuberculosis Microtiter plate enzyme assay Identified 11 inhibitors active at 10 μM Rhodanine nih.gov, asm.org
Mycobacterium tuberculosis Genetic knockdown RmlA knockdown affects cell growth and morphology N/A frontiersin.org
Salmonella enterica Structural analysis RmlC structure reveals a new class of epimerase, a potential drug target N/A researchgate.net
Mycobacterium spp. Genetic analysis The rhamnosyltransferase WbbL is essential for viability N/A mdpi.com

Exploration of dTDP-4-dehydro-beta-L-rhamnose in Undiscovered Biological Roles

Historically, dTDP-L-rhamnose was primarily associated with the O-antigens of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. However, recent discoveries have expanded the known biological roles of rhamnose, suggesting that its intermediate, this compound, participates in a wider range of cellular processes than previously understood.

Emerging roles for rhamnose and its biosynthetic pathway include:

Protein Glycosylation: In a significant number of bacteria, dTDP-L-rhamnose serves as the donor for the post-translational monorhamnosylation of a specific arginine residue on the translation elongation factor P (EF-P). scispace.com This modification is essential for the proper translation of proteins containing polyproline motifs. scispace.com

Eukaryotic Development: The discovery of a functional and oscillating dTDP-rhamnose pathway in C. elegans points to a novel role in animal biology. nih.gov The expression of the pathway's genes is upregulated during molting cycles, suggesting that rhamnose-containing glycans are important components of the nematode's cuticle or surface coat. nih.govportlandpress.com

Virulence Factors: In Bacillus anthracis, L-rhamnose is a major component of the exosporium, the outermost layer of the spore, and is implicated in its virulence. researchgate.net

Surface Layer (S-layer) Glycosylation: In many bacteria, S-layer proteins are glycosylated with rhamnose-containing glycans. These dynamic surface structures are believed to help the bacteria adapt to changing environmental conditions. scispace.com

Future research will undoubtedly uncover additional roles for this pathway. Investigating the glycomes of diverse organisms, particularly in the context of host-pathogen interactions, symbiosis, and environmental adaptation, will likely reveal new rhamnosylated structures and functions, further highlighting the biological significance of the this compound intermediate and its downstream products.

Q & A

What analytical techniques are most effective for characterizing the structure and purity of dTDP-4-dehydro-beta-L-rhamnose in synthetic or isolated samples?

Basic Research Question
To confirm structural identity and purity, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy . For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve the stereochemistry of the sugar moiety, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity . HR-MS validates molecular weight and isotopic patterns. Chromatographic methods like HPLC or ion-exchange chromatography are critical for assessing purity, with UV detection at 260 nm (for the thymidine moiety) . Reference standards from authoritative databases (e.g., IUBMB Enzyme List) should guide comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 2
dTDP-4-dehydro-beta-L-rhamnose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.